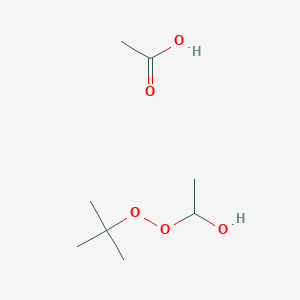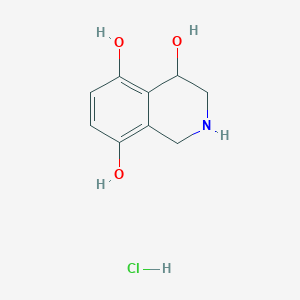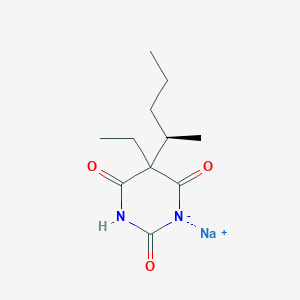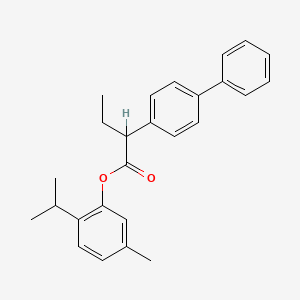
Thymyl alpha-ethyl-4-biphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymyl alpha-ethyl-4-biphenylacetate is a chemical compound known for its unique structure and potential applications in various fields. It is an ester derivative of alpha-ethyl-4-biphenylacetic acid and thymol, a monoterpene phenol derived from thyme oil. This compound is of interest due to its potential pharmacological properties and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thymyl alpha-ethyl-4-biphenylacetate typically involves the esterification of alpha-ethyl-4-biphenylacetic acid with thymol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thymyl alpha-ethyl-4-biphenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Thymyl alpha-ethyl-4-biphenylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the formulation of fragrances and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of thymyl alpha-ethyl-4-biphenylacetate is primarily attributed to its ability to interact with biological membranes and enzymes. The thymol moiety in the compound is known to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Thymol: A monoterpene phenol with antimicrobial and antioxidant properties.
Alpha-ethyl-4-biphenylacetic acid: A precursor in the synthesis of thymyl alpha-ethyl-4-biphenylacetate.
Thymyl acetate: An ester of thymol with similar antimicrobial properties.
Uniqueness
This compound is unique due to its combined structural features of thymol and alpha-ethyl-4-biphenylacetic acid. This combination enhances its potential pharmacological properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
20724-13-4 |
|---|---|
Fórmula molecular |
C26H28O2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(5-methyl-2-propan-2-ylphenyl) 2-(4-phenylphenyl)butanoate |
InChI |
InChI=1S/C26H28O2/c1-5-23(22-14-12-21(13-15-22)20-9-7-6-8-10-20)26(27)28-25-17-19(4)11-16-24(25)18(2)3/h6-18,23H,5H2,1-4H3 |
Clave InChI |
GNBAJEWDTRDVTA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC3=C(C=CC(=C3)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]](/img/structure/B14702207.png)

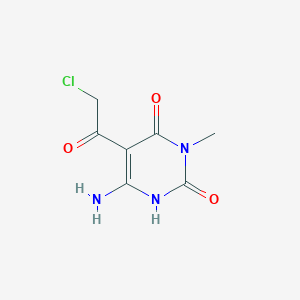
![6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone](/img/structure/B14702219.png)
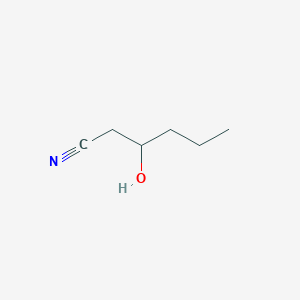
![Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-](/img/structure/B14702238.png)
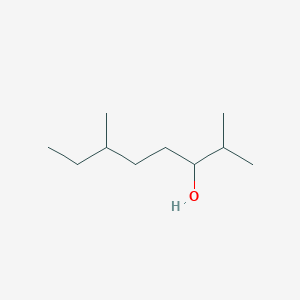

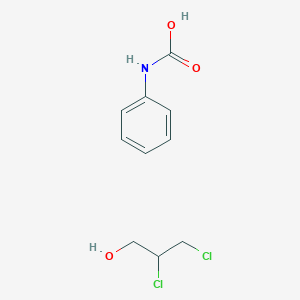
![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)
